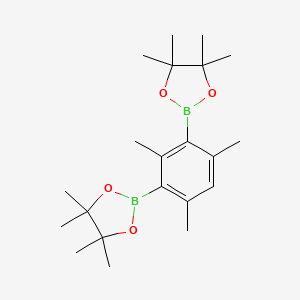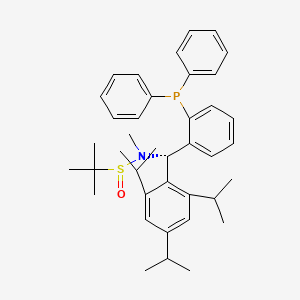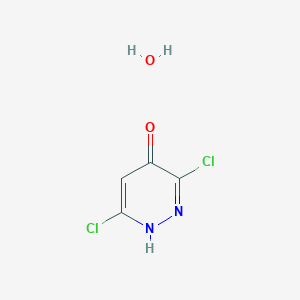
3,6-Dichloropyridazin-4-ol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloropyridazin-4-ol hydrate is an organic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a hydroxyl group at the 4th position. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazin-4-ol hydrate typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride. The reaction is carried out in a suitable solvent at temperatures ranging from 0 to 80°C. The product is then purified to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques is essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dichloropyridazin-4-ol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridazinones, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloropyridazin-4-ol hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 3,6-Dichloropyridazin-4-ol hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the hydroxyl group.
3,6-Dichloro-4-hydroxypyridazine: Another derivative with similar properties.
3,4,6-Trichloropyridazine: Contains an additional chlorine atom.
Uniqueness
3,6-Dichloropyridazin-4-ol hydrate is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H4Cl2N2O2 |
|---|---|
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
3,6-dichloro-1H-pyridazin-4-one;hydrate |
InChI |
InChI=1S/C4H2Cl2N2O.H2O/c5-3-1-2(9)4(6)8-7-3;/h1H,(H,7,9);1H2 |
InChI-Schlüssel |
WVLLQTIEXMKPHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)

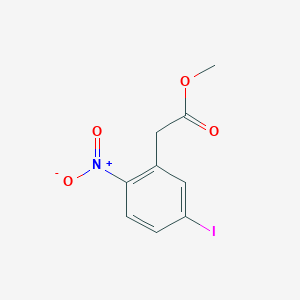
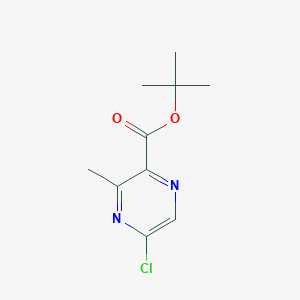
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)
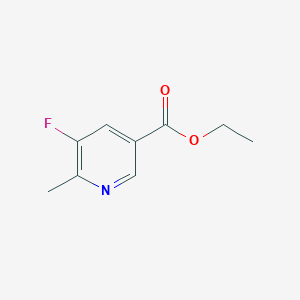
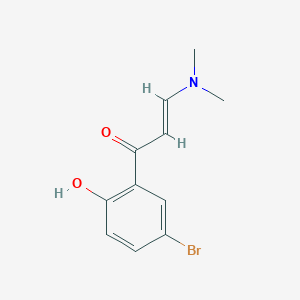
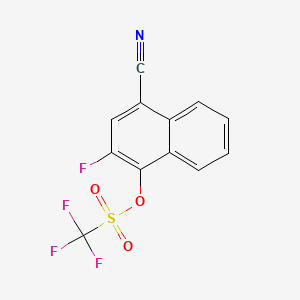
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)

